

5,5'-Dibromo-BAPTA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,5'-Dibromo-bapta

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **5,5'-Dibromo-BAPTA**, a crucial tool in calcium signaling research. This document details experimental protocols and visualizes key pathways and workflows to facilitate its effective use in laboratory settings.

Core Concepts

5,5'-Dibromo-BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene rings of the BAPTA molecule alters its affinity for calcium ions, making it a valuable tool for buffering intracellular calcium to specific concentrations. Its membrane-permeant form, **5,5'-Dibromo-BAPTA-AM**, is widely used to study the intricate roles of calcium signaling in a variety of cellular processes, including neurotransmission, excitotoxicity, and muscle contraction.^{[1][2]}

Chemical Structure and Properties

5,5'-Dibromo-BAPTA is characterized by the core BAPTA structure with bromine atoms at the 5 and 5' positions. This modification results in an intermediate affinity for calcium, allowing for the precise control of calcium levels within the cell.

Below is a summary of the key chemical and physical properties of **5,5'-Dibromo-BAPTA** and its tetrapotassium salt, a common commercially available form.

Property	Value	References
Chemical Formula	$C_{22}H_{22}Br_2N_2O_{10}$	[3]
Molecular Weight	634.23 g/mol	[3]
CAS Number	111248-72-7	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water (tetrapotassium salt)	
Dissociation Constant (Kd) for Ca^{2+} (no Mg^{2+})	3.6 μM	
Storage Temperature	4°C	

5,5'-Dibromo-BAPTA, Tetrapotassium Salt

Property	Value	References
Chemical Formula	$C_{22}H_{18}Br_2K_4N_2O_{10}$	
Molecular Weight	786.59 g/mol	
CAS Number	73630-11-2	

Experimental Protocols

Preparation of 5,5'-Dibromo-BAPTA-AM Stock Solution

The acetoxymethyl (AM) ester form of **5,5'-Dibromo-BAPTA** is membrane-permeable and is commonly used for loading the chelator into live cells.

Materials:

- **5,5'-Dibromo-BAPTA**, AM ester (solid)

- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

- Prepare a stock solution of **5,5'-Dibromo-BAPTA**, AM at a concentration of 2-5 mM in anhydrous DMSO. For example, to prepare a 2 mM stock solution from 1 mg of the compound (assuming a molecular weight of ~764 g/mol for the AM ester), dissolve it in approximately 654 μ L of DMSO.
- Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.
- Store the stock solution in small aliquots at -20°C to protect from light and moisture and to avoid repeated freeze-thaw cycles.

Cellular Loading with 5,5'-Dibromo-BAPTA-AM

This protocol describes the general procedure for loading cultured cells with **5,5'-Dibromo-BAPTA**-AM to buffer intracellular calcium.

Materials:

- **5,5'-Dibromo-BAPTA**-AM stock solution (2-5 mM in DMSO)
- Hanks' Balanced Salt Solution with HEPES (HBBS) or other suitable buffer
- Pluronic® F-127 (10% solution in DMSO)
- Probenecid (25 mM solution)
- Cultured cells in a microplate

Procedure:

- Prepare the Dye Working Solution (2X):
 - For a final in-well concentration of 5 μ M **5,5'-Dibromo-BAPTA**-AM, mix the following in a suitable tube:

- 16 μ L of 2-5 mM **5,5'-Dibromo-BAPTA-AM** stock solution
- 25.6 μ L of 10% Pluronic® F-127
- 256 μ L of 25 mM Probenecid
- Bring the final volume to 3.2 mL with HHBS or your buffer of choice. This will result in a 2X working solution.
- Note: The final recommended in-well concentration of Pluronic® F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media. Probenecid is an anion exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cell.
- Cell Loading:
 - Add 100 μ L of the 2X dye working solution to each well of a 96-well plate already containing 100 μ L of culture medium with cells. This will dilute the working solution to 1X.
 - The final concentration of **5,5'-Dibromo-BAPTA-AM** will be approximately 5 μ M. The optimal concentration may vary depending on the cell type and experimental conditions, with typical ranges being 10-100 μ M. For cultured hippocampal neurons, concentrations of 10, 25, and 50 μ M have been used.
- Incubation:
 - Incubate the cell plate at 37°C in a CO₂ incubator for 30-60 minutes. Some protocols suggest incubation for 20-120 minutes.
 - Alternatively, incubate at room temperature for 30 minutes.
- Washing:
 - After incubation, remove the loading solution and wash the cells with HHBS or your buffer of choice to remove extracellular **5,5'-Dibromo-BAPTA-AM**. The wash buffer can also be supplemented with probenecid.
- Intracellular Calcium Measurement:

- The cells are now loaded with **5,5'-Dibromo-BAPTA** and are ready for experiments to measure intracellular calcium dynamics using a calcium indicator dye (e.g., Fura-2, Fluo-8) and fluorescence microscopy or a plate reader.

Signaling Pathways and Experimental Workflows

Glutamate-Induced Excitotoxicity Pathway

5,5'-Dibromo-BAPTA is a valuable tool for dissecting the role of calcium in neuronal excitotoxicity, a process implicated in various neurological disorders. Overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, activating downstream neurotoxic cascades. By buffering intracellular calcium, **5,5'-Dibromo-BAPTA** can help elucidate the specific calcium-dependent steps in this pathway.

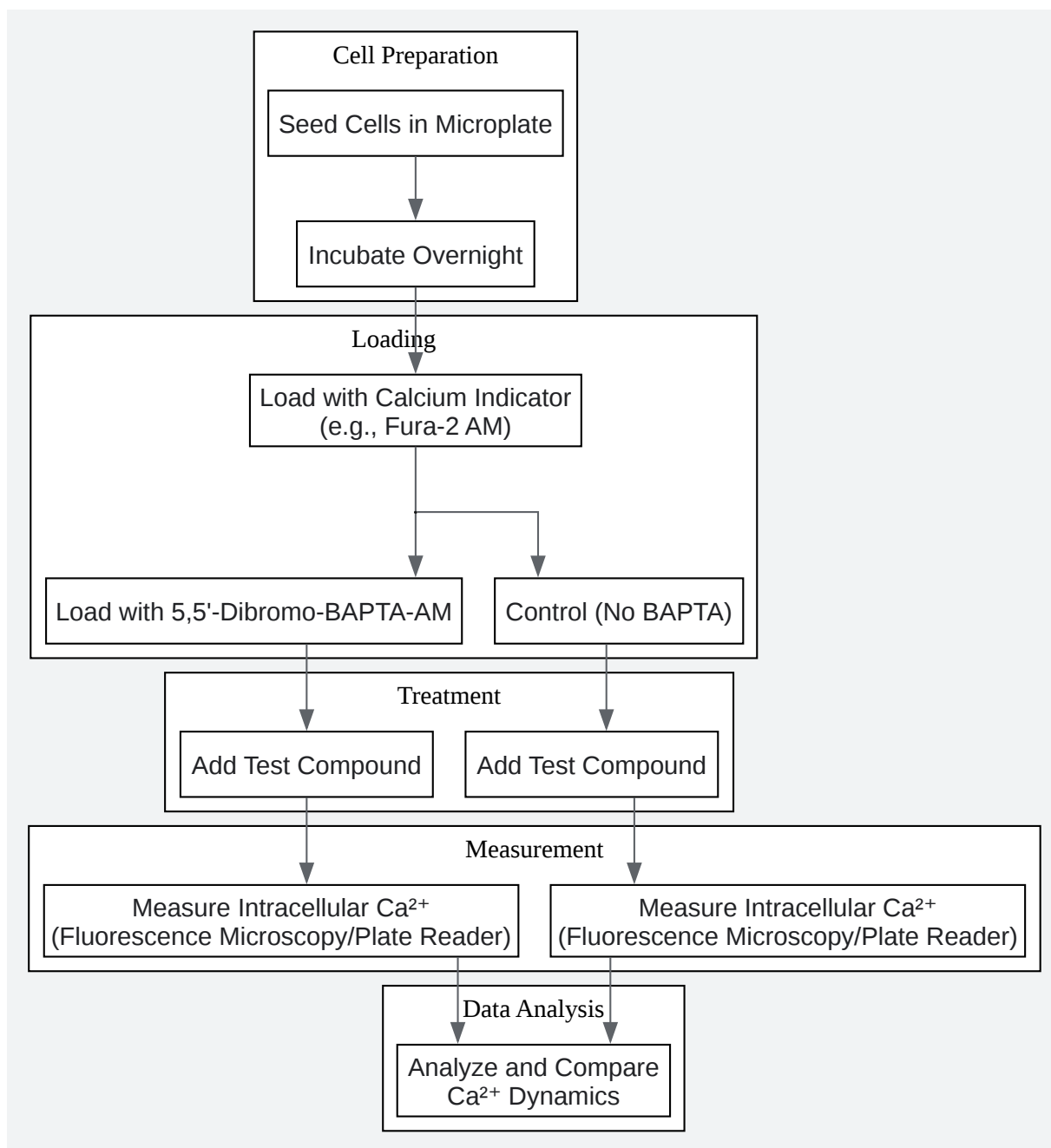


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Caption: Glutamate-induced excitotoxicity pathway and the inhibitory role of **5,5'-Dibromo-BAPTA**.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates a typical workflow for investigating the effect of a compound on intracellular calcium levels, with and without the use of **5,5'-Dibromo-BAPTA** as a calcium buffer.



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